MI-1

Beschreibung

The exact mass of the compound 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is 387.15513817 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

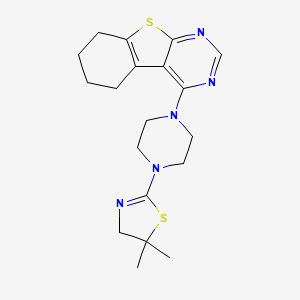

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSXQGKLDTVOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MI-1 c-Myc Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MI-1 c-Myc inhibitor, focusing on its core mechanism of action, supported by quantitative data and detailed experimental protocols. The c-Myc oncogene, a master regulator of cellular processes, is frequently deregulated in a majority of human cancers, making it a high-value therapeutic target. However, its nature as an intrinsically disordered protein has made it a notoriously "undruggable" target. This compound represents a class of small molecules designed to directly inhibit c-Myc function.

Core Mechanism of Action: Disruption of MYC-MAX Heterodimerization

The transcriptional activity of the c-Myc oncoprotein is fundamentally dependent on its heterodimerization with its obligate partner, MAX (MYC-associated factor X). This MYC-MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.

This compound is a small molecule inhibitor that functions by directly interfering with this critical protein-protein interaction. It is an analog of the prototypical c-Myc inhibitor, 10058-F4. The primary mechanism of action for this compound is the prevention and disruption of the MYC-MAX heterodimer. By binding to c-Myc, this compound induces a conformational change that prevents its association with MAX, thereby blocking its ability to bind to DNA and activate transcription. This inhibition of the MYC transcriptional program leads to downstream effects including decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on c-Myc activity.

Due to challenges with in vivo stability and delivery common to many small-molecule Myc inhibitors, a significant development has been the formulation of this compound as a lipase-labile prodrug, termed MI1-PD . This prodrug is incorporated into lipid-encapsulated, integrin-targeted nanoparticles, which enhances delivery to tumor cells. Once inside the target cell, endogenous lipases cleave the prodrug, releasing the active this compound inhibitor.

Below is a diagram illustrating the c-Myc signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound and MI1-PD

The efficacy of this compound and its prodrug form, MI1-PD, has been quantified in multiple myeloma cell lines. The data consistently shows that the prodrug formulation, likely due to enhanced cellular bioavailability, is significantly more potent than the free inhibitor in reducing cell viability and inducing apoptosis.

| Cell Line | Compound | Assay | Duration | Result |

| H929 | This compound | MTT (Viability) | 24 hours | ~50% viability at 50 µM |

| MI1-PD | MTT (Viability) | 24 hours | ~20% viability at 50 µM | |

| This compound | Apoptosis (Annexin V) | 24 hours | 19% apoptosis at 50 µM | |

| MI1-PD | Apoptosis (Annexin V) | 24 hours | 92% apoptosis at 50 µM | |

| U266 | This compound | MTT (Viability) | 24 hours | ~75% viability at 50 µM |

| MI1-PD | MTT (Viability) | 24 hours | ~30% viability at 50 µM | |

| This compound | Apoptosis (Annexin V) | 24 hours | 31% apoptosis at 50 µM | |

| MI1-PD | Apoptosis (Annexin V) | 24 hours | 91% apoptosis at 50 µM | |

| 5TGM1 | This compound | MTT (Viability) | 24 hours | ~70% viability at 50 µM |

| MI1-PD | MTT (Viability) | 24 hours | ~40% viability at 50 µM | |

| This compound | Apoptosis (Annexin V) | 24 hours | 31% apoptosis at 50 µM | |

| MI1-PD | Apoptosis (Annexin V) | 24 hours | 91% apoptosis at 50 µM | |

| Data summarized from Soodgupta et al., 2015. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of c-Myc inhibitors. Below are protocols for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., H929, U266)

-

Complete culture medium (e.g., RPMI 1640 + 10% FCS)

-

This compound or MI1-PD compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.

-

Compound Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. The final concentration of the vehicle (DMSO) should be kept constant and typically below 0.1%.

-

Remove the old medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells with vehicle-only as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration of inhibitor that results in a 50% reduction in cell viability).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

6-well cell culture plates

-

This compound inhibitor

-

Phosphate-buffered saline (PBS)

-

Annexin V-PE (or other fluorophore) and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound inhibitor for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-fluorophore and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

The following diagram outlines the general workflow for conducting a cell viability assay to test a c-Myc inhibitor.

An In-depth Technical Guide to the Core Functions of the MI-1 Compound: A c-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MI-1 compound is a small molecule inhibitor targeting the oncoprotein c-Myc, a critical regulator of cellular proliferation and apoptosis that is frequently dysregulated in a wide range of human cancers. This compound functions by directly interfering with the essential protein-protein interaction between c-Myc and its obligate binding partner, Max. This disruption of the c-Myc/Max heterodimer prevents its binding to E-box DNA sequences, thereby inhibiting the transcription of c-Myc target genes that drive cell cycle progression and promote cell survival. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its synthesis and evaluation, and a visual representation of its role in the c-Myc signaling pathway.

Core Function and Mechanism of Action

The primary function of the this compound compound is the inhibition of the transcriptional activity of the c-Myc oncoprotein. The c-Myc protein is a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors. For its oncogenic activity, c-Myc must form a heterodimer with another bHLH-LZ protein, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes. The recruitment of the transcriptional machinery to these promoters leads to the expression of genes involved in cell cycle progression (e.g., cyclins, CDKs), metabolism, and cell growth, while also repressing genes that induce apoptosis.

This compound is a rhodanine-based derivative designed to specifically disrupt the dimerization of c-Myc and Max. By binding to c-Myc, this compound induces a conformational change that prevents its association with Max. Without the formation of the c-Myc/Max heterodimer, the complex cannot effectively bind to DNA, leading to the downregulation of c-Myc's transcriptional program. This ultimately results in cell cycle arrest and the induction of apoptosis in c-Myc-dependent cancer cells.

Quantitative Data on this compound Efficacy

The efficacy of this compound and its analogs has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects. The following table summarizes key quantitative data for this compound and similar c-Myc inhibitors.

| Compound | Cell Line | Assay Type | IC50 (µM) | Notes | Reference |

| This compound | H929 (Multiple Myeloma) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown up to 100 µM | This compound and its prodrug MI1-PD decreased cell viability. | [1] |

| This compound | U266 (Multiple Myeloma) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown up to 100 µM | This compound and its prodrug MI1-PD decreased cell viability. | [1] |

| This compound | 5TGM1 (Murine Myeloma) | MTT | Not explicitly stated, but dose-dependent decrease in viability shown up to 100 µM | This compound and its prodrug MI1-PD decreased cell viability. | [1] |

| c-Myc Inhibitor | SKO (Multiple Myeloma) | Trypan Blue Exclusion | ~50 µM (at 48h) | Significant decrease in cell viability. | [2] |

| c-Myc Inhibitor | RPMI (Multiple Myeloma) | Trypan Blue Exclusion | ~75 µM (at 48h) | Significant decrease in cell viability. | [2] |

| c-Myc Inhibitor | BC3 (Primary Effusion Lymphoma) | Trypan Blue Exclusion | ~60 µM (at 48h) | Significant decrease in cell viability. | [2] |

| c-Myc Inhibitor | BCBL1 (Primary Effusion Lymphoma) | Trypan Blue Exclusion | ~50 µM (at 48h) | Significant decrease in cell viability. | [2] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Signaling Pathway and Experimental Workflow Diagrams

c-Myc/Max Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of the c-Myc/Max heterodimer in transcriptional activation and how this compound disrupts this process.

Caption: The c-Myc/Max signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of the this compound compound.

Caption: A typical experimental workflow for the synthesis and in vitro testing of this compound.

Detailed Experimental Protocols

Synthesis of this compound Compound

The synthesis of this compound, a rhodanine (B49660) derivative, can be achieved through a Knoevenagel condensation reaction.

Materials:

-

Rhodanine

-

Piperidine (as catalyst)

-

Ethanol

-

Acetic acid

Procedure:

-

Step 1: Synthesis of (5E)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one.

-

In a round-bottom flask, dissolve rhodanine (1 equivalent) and 4-ethylbenzaldehyde (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Synthesis of this compound ((5E)-5-(4-ethylbenzylidene)-3-((1-methylpiperidin-4-yl)methyl)-2-thioxothiazolidin-4-one).

-

To a solution of the product from Step 1 (1 equivalent) and 1-methylpiperidine-4-carbaldehyde (1.1 equivalents) in glacial acetic acid, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water.

-

The crude product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

-

Characterization:

-

Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

-

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., H929, U266)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Apoptosis Assay (Annexin V-PE Staining)

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound compound dissolved in DMSO

-

Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-PE and 5 µL of 7-AAD to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for PE and 7-AAD.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software.

-

Gate the cell populations based on their fluorescence:

-

Viable cells: Annexin V-PE negative and 7-AAD negative.

-

Early apoptotic cells: Annexin V-PE positive and 7-AAD negative.

-

Late apoptotic/necrotic cells: Annexin V-PE positive and 7-AAD positive.

-

Necrotic cells: Annexin V-PE negative and 7-AAD positive.

-

-

Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.

-

Conclusion

The this compound compound represents a promising class of c-Myc inhibitors with the potential for development as an anticancer therapeutic. Its mechanism of action, centered on the disruption of the c-Myc/Max protein-protein interaction, leads to the inhibition of tumor cell proliferation and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further characterize and optimize this compound and similar molecules for clinical applications. The continued investigation into the specific molecular interactions and downstream effects of this compound will be crucial for advancing this therapeutic strategy.

References

Introduction to MLL1 as a Therapeutic Target

An In-Depth Technical Guide to the Discovery and Development of MLL1 Inhibitors

This guide provides a comprehensive overview of the discovery and development of inhibitors targeting Mixed Lineage Leukemia 1 (MLL1), a critical protein implicated in certain types of acute leukemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core aspects of MLL1 inhibitor development, from elucidating its signaling pathways to detailed experimental protocols and quantitative data on key compounds.

Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a pivotal role in regulating gene expression, particularly during development and hematopoiesis.[1][2] Chromosomal translocations involving the MLL1 gene are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[3] These translocations result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes such as HOXA9 and MEIS1.[4][5]

Two primary strategies have emerged for targeting MLL1 activity:

-

Inhibition of the Menin-MLL1 Interaction: The interaction between the N-terminal fragment of MLL1 (present in all MLL fusion proteins) and the scaffold protein Menin is essential for the oncogenic activity of MLL fusion proteins.[5][6] Small molecules that disrupt this protein-protein interaction (PPI) have shown significant promise in preclinical and clinical studies.[7][8]

-

Direct Inhibition of MLL1 Methyltransferase Activity: Another approach is to directly target the catalytic SET domain of MLL1, thereby blocking its histone methyltransferase activity.[3][9] This strategy aims to inhibit the function of both wild-type and, where relevant, the fusion protein complexes.[3][9]

Key Signaling Pathways Involving MLL1

The primary signaling pathway targeted in MLL-rearranged leukemias is the Menin-MLL1 axis. Menin acts as a critical cofactor, tethering MLL1 fusion proteins to chromatin at specific gene loci, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1.[5] Disruption of this interaction is a key therapeutic strategy.

dot

Caption: The Menin-MLL1 signaling pathway in MLL-rearranged leukemia.

MLL1 Inhibitor Discovery Workflow

The discovery of MLL1 inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by rigorous validation and optimization.

dot

Caption: A typical workflow for the discovery and development of MLL1 inhibitors.

Quantitative Data of MLL1 Inhibitors

The following tables summarize the in vitro activity of several key Menin-MLL1 inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of the Menin-MLL1 interaction in biochemical assays, while GI50 values indicate the concentration needed to inhibit the growth of leukemia cell lines by 50%.

Table 1: Biochemical Potency (IC50) of Menin-MLL1 Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| MI-2 | 446 | Fluorescence Polarization | [10] |

| MI-3 | 648 | Fluorescence Polarization | [10] |

| MI-463 | 15.3 | Fluorescence Polarization | [11] |

| MI-503 | 14.7 | Fluorescence Polarization | [11] |

| MIV-6R | 56 | Fluorescence Polarization | [12] |

| MI-1481 | 3.6 | Fluorescence Polarization | [13] |

| MI-3454 | 0.51 | Fluorescence Polarization | [11] |

| M-525 | 3 | Not Specified | [5] |

| M-89 | 25 (MV-4-11), 54 (MOLM-13) | Not Specified | [11] |

| M-1121 | 10.3 (MV-4-11), 51.5 (MOLM-13) | Not Specified | [11] |

Table 2: Cellular Potency (GI50) of Menin-MLL1 Inhibitors

| Inhibitor | Cell Line | GI50 (µM) | Reference |

| MI-2 | MV4;11 | 9.5 | [10] |

| MI-2 | KOPN-8 | 7.2 | [10] |

| MI-2 | ML-2 | 8.7 | [10] |

| MI-463 | MLL-AF9 BMCs | 0.23 | [14] |

| MI-503 | MLL-AF9 BMCs | 0.22 | [14] |

| MI-503 | MV4;11 | 0.25-0.57 | [14] |

| MIV-6 | MLL-AF9 BMCs | 1.1 | [13] |

| MI-1481 | MLL-AF9 BMCs | 0.034 | [13] |

Experimental Protocols

Detailed methodologies for key experiments in the discovery and characterization of MLL1 inhibitors are provided below.

Fluorescence Polarization (FP) Assay

This assay is a common high-throughput screening method to identify inhibitors of the Menin-MLL1 interaction.[4]

-

Principle: A small, fluorescently labeled peptide derived from MLL1 (tracer) is incubated with the Menin protein. In the bound state, the tracer tumbles slowly, resulting in high fluorescence polarization. When an inhibitor competes with the tracer for binding to Menin, the displaced tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[4]

-

Protocol:

-

Reagents: Purified full-length Menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL), assay buffer (e.g., PBS with 0.01% Tween-20), and test compounds.

-

In a 96-well or 384-well plate, add a fixed concentration of Menin protein and the fluorescent MLL peptide.

-

Add serial dilutions of the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no Menin).

-

Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

dot

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are MLL1 modulators and how do they work? [synapse.patsnap.com]

- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]

- 8. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of the MI-1 Small Molecule: A Technical Guide for Researchers

An In-depth Examination of a Menin-MLL Interaction Inhibitor for Leukemia Research and Drug Development

Introduction

The small molecule designated as MI-1 has garnered significant attention in the field of oncology, particularly in the context of acute leukemias. It is crucial to note that the identifier "this compound" has been used in scientific literature to refer to different molecules with distinct biological activities. This guide will focus on the most prominent and well-characterized this compound: a pioneering small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is a critical driver in a significant portion of acute leukemias, making its inhibition a promising therapeutic strategy.[1]

Translocations of the MLL gene are common in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the expression of MLL fusion proteins.[1] The oncogenic activity of these fusion proteins is dependent on their interaction with menin, a nuclear protein encoded by the MEN1 gene.[1] The menin-MLL complex plays a crucial role in regulating gene expression, particularly of HOXA9 and MEIS1, which are essential for leukemogenesis.[1][3] this compound and its analogs function by disrupting this critical protein-protein interaction, thereby reversing the oncogenic activity of MLL fusion proteins.[1] This technical guide will provide an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a thienopyrimidine-based small molecule that was identified through high-throughput screening as a reversible inhibitor of the menin-MLL interaction.[2] It competitively binds to a large central cavity on the menin protein, which is the binding site for the MLL protein's high-affinity menin-binding motif (MBM1).[2] By occupying this pocket, this compound and its more potent analogs, such as MI-2, effectively block the association of menin with both wild-type MLL and oncogenic MLL fusion proteins.[1][2]

The disruption of the menin-MLL interaction leads to a cascade of downstream effects that counteract the leukemogenic process. Specifically, the inhibition of this interaction results in the downregulation of key target genes, most notably HOXA9 and its cofactor MEIS1.[1][3] These genes are critical for the proliferation and survival of leukemia cells harboring MLL rearrangements. Consequently, treatment with this compound and its derivatives leads to:

-

Inhibition of cell proliferation: Leukemia cells with MLL translocations show a dose-dependent decrease in growth upon treatment.[1]

-

Induction of apoptosis: The disruption of the menin-MLL pathway triggers programmed cell death in MLL-rearranged leukemia cells.[1]

-

Induction of cellular differentiation: The inhibitors can induce the differentiation of leukemic blasts into more mature hematopoietic cells.[2]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for this compound and its analogs from various in vitro and cell-based assays. This data highlights the potency and selectivity of these compounds.

| Compound | Assay Type | Target/Cell Line | IC50/GI50 Value | Reference |

| This compound | Fluorescence Polarization (FP) | Menin-MLL Interaction | 1.9 µM | [2] |

| MI-2 | Fluorescence Polarization (FP) | Menin-MLL Interaction | 446 ± 28 nM | [1] |

| MI-2 | Isothermal Titration Calorimetry (ITC) | Binding to Menin | Kd = 158 nM | [1] |

| MI-2 | MTT Cell Viability Assay | MLL-AF9 transduced BMC | ~5 µM | [1] |

| MI-2 | MTT Cell Viability Assay | KOPN-8 (MLL-ENL) | 7.2 µM | [1] |

| MI-2 | MTT Cell Viability Assay | MV4;11 (MLL-AF4) | 9.5 µM | [1] |

| MI-2 | MTT Cell Viability Assay | ML-2 (MLL-AF6) | 8.7 µM | [1] |

| MI-2 | MTT Cell Viability Assay | MonoMac6 (MLL-AF9) | 18 µM | [1] |

| MI-3 | Fluorescence Polarization (FP) | Menin-MLL Interaction | 648 ± 25 nM | [1] |

| MI-3 | Isothermal Titration Calorimetry (ITC) | Binding to Menin | Kd = 201 nM | [1] |

| MI-3 | MTT Cell Viability Assay | MLL-AF9 transduced BMC | ~5 µM | [1] |

| MI-nc | Fluorescence Polarization (FP) | Menin-MLL Interaction | 193 µM | [1] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; Kd: Dissociation constant; BMC: Bone marrow cells; MI-nc: Negative control compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of this compound and its analogs are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay is used to quantify the ability of a small molecule to inhibit the interaction between menin and an MLL-derived peptide.

Principle: A fluorescently labeled MLL peptide (e.g., with fluorescein (B123965) or Texas Red) is used as a probe.[4] When the labeled peptide is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization.[4] Upon binding to the much larger menin protein, the tumbling of the peptide is slowed, leading to an increase in fluorescence polarization.[4] An inhibitor that competes with the peptide for binding to menin will cause a decrease in the fluorescence polarization signal.[4]

Protocol:

-

Reagents:

-

Procedure:

-

In a 384-well black plate, add the FLSN_MLL peptide to a final concentration of 25 nM and menin protein to a final concentration of 200 nM to each well.[5]

-

Add the test compounds at various concentrations to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[6]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Saturation Transfer Difference (STD) NMR Spectroscopy

This technique is used to confirm the direct binding of a small molecule to its target protein and to identify the binding epitope of the ligand.

Principle: In an STD-NMR experiment, selective saturation is applied to the resonances of the protein.[7] This saturation is transferred to a ligand that is in transient binding contact with the protein.[7] The saturated ligand then dissociates into the bulk solution, where the saturation can be detected as a decrease in the intensity of the ligand's NMR signals.[7] By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, a difference spectrum is obtained which only shows signals from the binding ligand.[7]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the target protein (menin) in a suitable NMR buffer (e.g., deuterated phosphate (B84403) buffer).

-

Add the small molecule inhibitor (e.g., this compound) to the protein solution.

-

-

NMR Data Acquisition:

-

Acquire a reference 1D proton NMR spectrum of the protein-ligand mixture.

-

Acquire an on-resonance spectrum by selectively irradiating a region of the spectrum where only protein signals are present (e.g., the aliphatic or aromatic region).

-

Acquire an off-resonance spectrum by irradiating a region where neither protein nor ligand signals are present.

-

The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

-

Data Analysis:

-

The presence of signals in the STD spectrum confirms that the small molecule binds to the protein.

-

The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the ligand.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

-

Cell Plating:

-

Seed leukemia cells (e.g., MLL-rearranged cell lines or primary cells) into a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The GI50 value is calculated from the dose-response curve.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live (Annexin V negative, PI negative) cells.[3]

Protocol:

-

Cell Treatment:

-

Treat leukemia cells with the test compound (e.g., this compound) for a specified time to induce apoptosis.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[5]

-

Add fluorochrome-conjugated Annexin V to the cell suspension.[2]

-

Incubate for 15 minutes at room temperature in the dark.[2]

-

Add PI staining solution to the cells immediately before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) based on their fluorescence intensity for Annexin V and PI.

-

Signaling Pathways and Experimental Workflows

Menin-MLL Signaling Pathway and Inhibition by this compound

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Characterization

References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ichorlifesciences.com [ichorlifesciences.com]

- 7. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

- 8. researchgate.net [researchgate.net]

MI-1 as a c-Myc-Max Dimerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a master regulator of cellular processes, including proliferation, growth, apoptosis, and metabolism. Its dysregulation is implicated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] c-Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max. This dimerization is mediated by their respective basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) domains, enabling the complex to bind to E-box sequences (CACGTG) in the promoter regions of target genes and activate their transcription.[2] Given that c-Myc is an intrinsically disordered protein with no enzymatic activity, disrupting the c-Myc-Max protein-protein interaction (PPI) has emerged as a key strategy for inhibiting its oncogenic function.[3]

MI-1 is a small molecule inhibitor designed to specifically disrupt the dimerization of c-Myc and Max. By preventing the formation of this transcriptionally active complex, this compound aims to downregulate the expression of c-Myc target genes, thereby inhibiting cancer cell proliferation and inducing apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

The c-Myc-Max Signaling Pathway and Mechanism of Inhibition by this compound

The c-Myc protein, when expressed, is largely unstructured. It requires heterodimerization with Max to fold into a conformation that allows for DNA binding and subsequent transcriptional activation of genes involved in cell cycle progression, metabolism, and protein synthesis. The c-Myc-Max heterodimer binds to E-box sequences within the promoter regions of target genes, recruiting co-activators and driving gene expression. This leads to enhanced cell proliferation and, in the context of cancer, uncontrolled cell growth.

This compound functions by binding to the bHLH-LZ domain of c-Myc, inducing a conformational change that prevents its association with Max.[3] Without this dimerization, the c-Myc protein is unable to bind to DNA effectively and initiate transcription. Consequently, the downstream effects of c-Myc signaling are abrogated, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their survival.

Caption: c-Myc-Max signaling pathway and its inhibition by this compound.

Quantitative Data for this compound and Related c-Myc Inhibitors

The efficacy of this compound and other c-Myc inhibitors has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies. It is important to note that this compound is structurally related to the well-characterized c-Myc inhibitor 10058-F4, and much of the publicly available data is for this parent compound and its analogs.

Table 1: In Vitro Efficacy of c-Myc-Max Dimerization Inhibitors (IC50 Values)

| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |

| 10058-F4 | HL60 (Promyelocytic Leukemia) | Cell Viability | 49.0 | [4] |

| 10058-F4 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 4.4 | [5] |

| 10058-F4 | Hey (Ovarian Cancer) | Cell Proliferation | 3.2 | [5] |

| 10058-F4 | Rat1a-c-Myc | Proliferation | Not specified | [6] |

| MYCi361 | MycCaP (Prostate Cancer) | Cell Proliferation | 2.9 | [4] |

| MY05 | MDA-MB 231 (Breast Cancer) | Cell Viability | ~5-14 | [7] |

| MY05 | MDA-MB 468 (Breast Cancer) | Cell Viability | ~5-14 | [7] |

| MY05 | MCF7 (Breast Cancer) | Cell Viability | ~5-14 | [7] |

| B13 | HT29 (Colorectal Cancer) | Cytotoxicity | 0.29 | [8] |

| B13 | HCT116 (Colorectal Cancer) | Cytotoxicity | 0.64 | [8] |

Table 2: In Vivo Efficacy of this compound Prodrug (MI1-PD) in a Multiple Myeloma Xenograft Model

| Treatment Group | Nanoparticle Size | Median Survival (days) | P-value vs. Control | Citation |

| T/D 200 (Targeted/Drug) | 200 nm | 46 | < 0.05 | [5] |

| NT/ND 200 (Non-targeted/No Drug) | 200 nm | 28 | - | [5] |

| T/D 20 (Targeted/Drug) | 20 nm | 52 | = 0.001 | [5] |

| NT/ND 20 (Non-targeted/No Drug) | 20 nm | 29 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other c-Myc inhibitors.

Synthesis of this compound

This compound is a derivative of the c-Myc inhibitor 10058-F4. The synthesis of 10058-F4 and its analogs generally involves a Knoevenagel condensation. A detailed protocol for a representative synthesis is as follows:

Synthesis of 10058-F4 Analogs

-

Reaction Setup: A mixture of an appropriate aromatic aldehyde (1.0 eq.), rhodanine (B49660) (1.0 eq.), and a catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a solvent like ethanol (B145695) or acetic acid is prepared.

-

Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[4]

A prodrug of this compound, designated MI1-PD, was synthesized in three steps, which involved an aldol (B89426) condensation of 4-ethyl benzaldehyde (B42025) with rhodanine, followed by modifications to introduce a short piperidine amine moiety for functionalization as an Sn2 lipase-labile prodrug.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: The following day, treat the cells with serial dilutions of the c-Myc inhibitor (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[9]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[9]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorochrome-conjugated Annexin V.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the c-Myc inhibitor at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.[11][12]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[11]

Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction

This technique is used to determine if an inhibitor disrupts the interaction between c-Myc and Max in a cellular context.

-

Cell Lysis: Treat cells with the c-Myc inhibitor. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Immunoprecipitation: Incubate the cell lysate with an anti-c-Myc antibody overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes.[10]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[10]

-

Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Max.[10] A decrease in the Max band in the inhibitor-treated sample indicates disruption of the c-Myc-Max interaction.

Luciferase Reporter Assay for c-Myc Transcriptional Activity

This assay measures the ability of c-Myc to activate the transcription of a reporter gene.

-

Transfection: Co-transfect cells with a c-Myc expression vector and a luciferase reporter vector containing c-Myc binding sites upstream of the luciferase gene. A Renilla luciferase vector is often co-transfected as an internal control.[2][13]

-

Inhibitor Treatment: Treat the transfected cells with the c-Myc inhibitor.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the inhibitor indicates reduced c-Myc transcriptional activity.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of c-Myc inhibitors in a living organism.

-

Cell Preparation: Harvest cancer cells (e.g., multiple myeloma cells) during their logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.[14]

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID), typically 6-8 weeks old.[6]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[14]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume.[14]

-

Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the c-Myc inhibitor (or its prodrug formulation) and vehicle control according to the desired dosing schedule.

-

Efficacy Evaluation: Monitor tumor volume and animal body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Myc inhibitor like this compound.

Caption: A typical experimental workflow for evaluating c-Myc inhibitors.

Conclusion

This compound represents a promising class of small molecule inhibitors that target the fundamental c-Myc-Max dimerization, a critical step in the oncogenic activity of c-Myc. The data, primarily from studies on the closely related compound 10058-F4 and the prodrug MI1-PD, demonstrate the potential of this therapeutic strategy to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate and optimize c-Myc inhibitors. While challenges such as bioavailability and in vivo stability remain, the development of prodrugs and novel delivery systems continues to advance the therapeutic potential of c-Myc-Max dimerization inhibitors like this compound in the fight against a broad range of cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. amsbio.com [amsbio.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]

- 7. PD-1/PD-L1 inhibitors in multiple myeloma: The present and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

Initial Studies on the MI-1 Compound: A Technical Guide

This document provides a detailed overview of the initial studies on the MI-1 compound, a seminal small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is intended for researchers, scientists, and drug development professionals interested in the foundational data, experimental methodologies, and therapeutic rationale for targeting this pathway.

Introduction

Menin is a nuclear protein that acts as a critical oncogenic cofactor for MLL fusion proteins, which are drivers in a specific subset of acute leukemias.[1][2][3] These MLL fusion proteins, resulting from chromosomal translocations of the MLL1 gene, require interaction with menin to maintain the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[3][4][5] The disruption of this menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive cancers.[1][3]

Initial high-throughput screening efforts identified this compound, a thienopyrimidine-class compound, as a first-generation inhibitor of this critical protein-protein interaction.[4][6] Although modest in potency, this compound served as a crucial chemical probe and the foundational scaffold for developing more potent and drug-like analogs, validating the therapeutic potential of targeting the menin-MLL axis.[4]

Quantitative Data Summary

The initial studies quantified the inhibitory effects of this compound and its subsequent, more potent analogs (e.g., MI-2, MI-3) both biochemically and in cell-based models. This data is summarized below.

Table 1: Biochemical and Cellular Activity of Initial Menin-MLL Inhibitors

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound | Fluorescence Polarization | Menin-MLL Interaction | IC₅₀ | 1.9 µM | [4][7] |

| MI-2 | MTT Cell Viability | MLL-AF9 Transduced BMCs | GI₅₀ | ~5 µM | [4] |

| MI-3 | MTT Cell Viability | MLL-AF9 Transduced BMCs | GI₅₀ | ~5 µM | [4] |

| MI-2 | Gene Expression (qRT-PCR) | MLL-AF9 Transduced BMCs | Hoxa9/Meis1 Downregulation | >80% (at 12.5-25 µM) |[4] |

Abbrevations: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), BMCs (Bone Marrow Cells)

Signaling Pathway and Mechanism of Action

The therapeutic rationale for this compound and its derivatives is based on the direct inhibition of the menin-MLL interaction. In leukemias with MLL translocations, the MLL fusion protein binds to menin. This complex is then recruited to chromatin where it aberrantly maintains the expression of target genes like HOXA9 and MEIS1, which blocks cell differentiation and promotes leukemic proliferation. This compound competitively binds to menin at the MLL interaction site, preventing the formation of the oncogenic complex. This leads to the downregulation of HOXA9 and MEIS1, inducing differentiation and inhibiting the growth of leukemia cells.[1][4][5]

References

- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Specificity of MI-1, a Menin-MLL Interaction Inhibitor

Executive Summary

The interaction between Menin and proteins of the Mixed Lineage Leukemia (MLL) family is a critical dependency for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias. Small-molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising therapeutic strategy. MI-1, a compound of the thienopyrimidine class, was one of the first small molecules identified as a reversible inhibitor of the Menin-MLL interaction. This technical guide provides a detailed overview of the target specificity of this compound and its subsequent, more potent analogues. It consolidates quantitative data on inhibitor potency, details the experimental protocols used for specificity assessment, and visualizes the core signaling pathway and experimental workflows. The evidence strongly supports that thienopyrimidine-based inhibitors achieve their anti-leukemic effects through a specific, on-target mechanism by blocking the Menin-MLL interaction, leading to the downregulation of key leukemogenic genes.

Core Target and Mechanism of Action

The primary molecular target of this compound and its derivatives is the nuclear protein Menin . In the context of MLL-rearranged (MLL-r) leukemia, Menin acts as an essential oncogenic cofactor. It binds directly to the N-terminal portion of MLL fusion proteins (e.g., MLL-AF9, MLL-AF4). This interaction is crucial for tethering the MLL fusion complex to chromatin and maintaining the expression of downstream target genes, most notably HOXA9 and MEIS1.[1] These transcription factors are critical for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3][4]

This compound functions by binding to a deep hydrophobic pocket on the surface of Menin, the same site that is recognized and bound by MLL.[5] By occupying this pocket, this compound competitively and reversibly blocks the Menin-MLL interaction.[1] This disruption displaces the MLL fusion protein from its target gene promoters, leading to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, transcriptional repression of HOXA9 and MEIS1, and subsequent induction of differentiation and cell growth arrest in MLL-r leukemia cells.[1][6]

Quantitative Data on Inhibitor Potency and Selectivity

The specificity of an inhibitor is defined by its high affinity for its intended target and low affinity for other potential targets. The development of Menin-MLL inhibitors began with the discovery of this compound and has since progressed to analogues with significantly improved potency. The following tables summarize the key quantitative data for this compound and its derivatives.

Table 1: In Vitro Potency of Thienopyrimidine Menin-MLL Inhibitors

This table outlines the direct inhibitory activity of the compounds against the Menin-MLL protein-protein interaction as measured by biochemical assays.

| Compound | IC50 (FP Assay) | Kd (ITC) | Class/Generation | Reference |

| This compound | 1.9 µM | Not Reported | 1st Gen / HTS Hit | [1] |

| MI-2 | 446 nM | 158 nM | 1st Gen Analogue | [1] |

| MI-3 | 648 nM | 201 nM | 1st Gen Analogue | [1] |

| MI-463 | ~15 nM | ~10 nM | 2nd Gen Analogue | [7] |

| MI-503 | ~15 nM | 9 nM | 2nd Gen Analogue | [7][8] |

| MI-1481 | 3.6 nM | Not Reported | 3rd Gen Analogue | [6][7] |

| MI-3454 | 0.51 nM | Not Reported | 3rd Gen Analogue | [6] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. FP: Fluorescence Polarization. ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity and Selectivity of Menin-MLL Inhibitors

This table demonstrates the on-target efficacy of the inhibitors in leukemia cell models. Selectivity is shown by comparing activity in MLL-rearranged (MLL-r) cell lines, which are dependent on the Menin-MLL interaction, versus non-dependent control cell lines.

| Compound | Cell Line (Target) | GI50 (Cell Growth) | Cell Line (Control) | GI50 (Cell Growth) | Selectivity | Reference |

| MI-2 | MLL-AF9 transduced BMCs | ~5 µM | E2A-HLF transduced BMCs | > 50 µM | > 10-fold | [1] |

| MI-3 | MLL-AF9 transduced BMCs | ~5 µM | E2A-HLF transduced BMCs | > 50 µM | > 10-fold | [1] |

| MI-463 | MLL-AF9 transduced BMCs | 0.23 µM | Hoxa9/Meis1 transduced BMCs | No effect | High | [9] |

| MI-503 | MV4;11 (MLL-AF4) | 0.25 µM | K562 (No MLL-r) | Minimal effect | High | [9] |

| MI-1481 | MLL-AF9 transduced BMCs | 34 nM | Hoxa9/Meis1 transduced BMCs | > 6 µM | > 176-fold | [7] |

| M-89 | MV-4-11 (MLL-AF4) | 10.3 nM | HL-60 (No MLL-r) | 10.2 µM | ~990-fold | [6] |

GI50: Half-maximal growth inhibition concentration. BMCs: Bone Marrow Cells.

The data consistently demonstrate that as the biochemical potency of the inhibitors increases, so does their specific cellular activity against MLL-rearranged leukemia cells. The lack of activity in control cell lines provides strong evidence that the observed anti-proliferative effects are due to the specific inhibition of the Menin-MLL interaction rather than off-target toxicity.[1]

Visualization of Pathways and Workflows

Signaling Pathway of Menin-MLL Inhibition

The following diagram illustrates the mechanism of action for this compound. It shows how the inhibitor disrupts the Menin-MLL fusion protein complex, leading to the downregulation of key oncogenic target genes.

Experimental Workflow for Inhibitor Validation

This diagram outlines the typical experimental pipeline used to identify and validate the target specificity of Menin-MLL inhibitors like this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to establish the target specificity of this compound and its analogues.

Fluorescence Polarization (FP) Assay for IC50 Determination

This biochemical assay is the primary method for screening and quantifying the potency of inhibitors that disrupt the Menin-MLL interaction.[7][10]

-

Principle: A small, fluorescently-labeled peptide derived from the Menin-binding motif of MLL (MBM1) tumbles rapidly in solution, emitting depolarized light when excited with polarized light (low FP signal). Upon binding to the much larger Menin protein, the complex tumbles slowly, emitting highly polarized light (high FP signal). A competitive inhibitor like this compound will displace the labeled peptide from Menin, causing a decrease in the FP signal proportional to the inhibitor's concentration.

-

Materials:

-

Purified recombinant full-length human Menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-15).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Test compounds (this compound and analogues) serially diluted in DMSO.

-

384-well, non-binding, black microplates.

-

Microplate reader with fluorescence polarization capabilities (e.g., excitation at 485 nm, emission at 535 nm).

-

-

Protocol:

-

Prepare a master mix containing the Menin protein and the fluorescent MLL peptide in assay buffer. The final concentrations should be optimized, but typical values are 50-100 nM for Menin and 10-20 nM for the peptide.

-

Dispense the master mix into the wells of the 384-well plate.

-

Add test compounds from a serial dilution plate (e.g., 11-point, 3-fold dilutions) to the wells. Include controls for high signal (DMSO vehicle only) and low signal (no Menin protein).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the high and low signal controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

This assay validates that the inhibitor can disrupt the Menin-MLL interaction within a cellular environment.[1][5]

-

Principle: An antibody against a tagged MLL fusion protein is used to pull down the protein from cell lysate. If Menin is bound to the MLL fusion, it will be pulled down as well and can be detected by Western blotting. If an effective inhibitor is present, it will disrupt the interaction, and less Menin will be co-precipitated.

-

Protocol:

-

Seed human embryonic kidney (HEK293) cells and transfect them with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).

-

Allow cells to express the protein for 24-48 hours.

-

Treat the transfected cells with the this compound inhibitor (e.g., at 5 µM, 10 µM) or DMSO vehicle control for 4-6 hours.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation. Reserve a small portion of the supernatant as the "input" control.

-

Incubate the remaining lysate with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins from the input and eluted fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies against the Flag tag (to confirm MLL-AF9 pulldown) and against Menin (to detect the co-precipitated protein). A decrease in the Menin signal in the inhibitor-treated samples compared to the DMSO control indicates disruption of the PPI.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the downstream consequences of Menin-MLL inhibition on the transcription of key target genes.[1][5]

-

Principle: The mRNA levels of target genes (HOXA9, MEIS1) are measured in cells following treatment with an inhibitor. A decrease in mRNA levels confirms the inhibitor's functional effect on the target pathway.

-

Protocol:

-

Culture MLL-rearranged leukemia cells (e.g., MV4;11 or MLL-AF9 transduced bone marrow cells) in 6-well plates.

-

Treat the cells with various concentrations of the this compound inhibitor or DMSO control for a specified period (e.g., 6 days).

-

Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin or GAPDH), and a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probes).

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to the housekeeping gene for each sample. Then, calculate the fold change in gene expression in inhibitor-treated samples relative to the DMSO-treated control.

-

Conclusion

The body of evidence for this compound and its subsequent, more potent thienopyrimidine analogues demonstrates a highly specific mechanism of action. The direct binding to Menin and competitive disruption of the MLL interaction is confirmed through robust biochemical and biophysical assays. The cellular consequences—selective growth inhibition of MLL-rearranged cells and specific downregulation of the downstream target genes HOXA9 and MEIS1—correlate directly with the biochemical potency of the inhibitors. This strong linkage between target engagement and cellular phenotype, coupled with a lack of activity in non-dependent cell lines, establishes a clear and specific on-target mechanism for this class of inhibitors, validating the Menin-MLL interaction as a bona fide therapeutic target in acute leukemia.

References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

understanding the downstream effects of MI-1

An in-depth technical guide on the downstream effects of MI-1, prepared for researchers, scientists, and drug development professionals.

Table of Contents

-

This compound: A Plant Resistance Gene

-

1.1 Core Signaling Pathway

-

1.2 Downstream Cellular Responses

-

1.3 Quantitative Data

-

1.4 Experimental Protocols

-

1.5 Signaling Pathway and Experimental Workflow Diagrams

-

-

This compound: A Kinase Inhibitor

-

2.1 Mechanism of Action

-

2.2 Downstream Cellular Effects

-

2.3 Quantitative Data

-

2.4 Experimental Protocols

-

2.5 Signaling Pathway and Experimental Workflow Diagrams

-

This compound: A Plant Resistance Gene

The tomato this compound gene encodes a nucleotide-binding leucine-rich repeat (NB-LRR) protein that confers resistance to a variety of pests, including root-knot nematodes, potato aphids, and whiteflies.[1][2][3] This resistance is initiated by the recognition of pest-derived effector molecules, which triggers a cascade of downstream signaling events culminating in a defense response.

Core Signaling Pathway

The this compound protein does not function in isolation but is part of a larger complex that includes the chaperone proteins HSP90 and SGT1, which are crucial for its stability and function.[1][4] The resistance mediated by this compound is dependent on another gene, Rme1, although its precise role is not fully elucidated.[2] Following pest recognition, the this compound signaling pathway is activated, which involves the salicylic (B10762653) acid (SA) signaling pathway and mitogen-activated protein kinase (MAPK) cascades.[2][5][6] The receptor-like kinase SlSERK1 has also been identified as a critical early component in this compound signaling, particularly in resistance to potato aphids.[7]

Downstream Cellular Responses

Activation of the this compound signaling pathway leads to a variety of cellular responses aimed at inhibiting pest proliferation. These responses include the activation of pathogenesis-related (PR) genes, such as PR-1 and GluB.[8] In the case of root-knot nematodes, this compound-mediated resistance is associated with a localized hypersensitive response, a form of programmed cell death (PCD), at the site of nematode feeding.[9] This response is also accompanied by lignin (B12514952) accumulation and other cellular remodeling events that help to contain the pest.[10]

Quantitative Data

The following table summarizes quantitative data related to the downstream effects of this compound.

| Parameter | Observation | Experimental System | Reference |

| Aphid Survival | Aphids survived longer on NahG tomato plants (which cannot accumulate SA) compared to wild-type. | Potato aphid (Macrosiphum euphorbiae) on tomato (Solanum lycopersicum) | [5][6] |

| Gene Expression | PR-1 transcripts were detected earlier and at higher levels in incompatible (resistant) interactions compared to compatible (susceptible) interactions. | Potato aphid on tomato | [8] |

| Systemic Gene Expression | Systemic expression of PR-1 and GluB was detected 48 hours after infestation in both compatible and incompatible interactions in plants containing this compound. | Potato and green peach aphids on tomato | [8] |

Experimental Protocols

VIGS is a technique used to silence the expression of a target gene to study its function. In the context of this compound research, it has been used to silence genes involved in its signaling pathway, such as Sgt1, Hsp90, and various MAPKs.[2][4]

-

Vector: Tobacco Rattle Virus (TRV)-based vectors (pTRV1 and pTRV2) are commonly used.[4]

-

Procedure:

-

A fragment of the target gene is cloned into the pTRV2 vector.

-

Agrobacterium tumefaciens is transformed with pTRV1 and the pTRV2-gene construct.

-

A mixture of the two Agrobacterium cultures is infiltrated into the cotyledons or leaves of young tomato plants.[4]

-

The virus spreads systemically, leading to the silencing of the target gene.

-

Plants are then challenged with the pest (e.g., aphids or nematodes) to assess the effect of gene silencing on this compound-mediated resistance.[4]

-

These assays are used to measure the level of resistance to aphids.

-

No-choice assays: A specific number of aphids are placed on a single plant, and their survival and reproduction are monitored over time.

-

Choice assays: Aphids are allowed to choose between different genotypes of plants (e.g., wild-type vs. gene-silenced) to assess preference.[11]

Signaling Pathway and Experimental Workflow Diagrams

Caption: The this compound signaling pathway, from pest recognition to downstream defense responses.

This compound: A Kinase Inhibitor

This compound, with the chemical name 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, is a synthetic maleimide (B117702) derivative that has been identified as a potent inhibitor of several protein kinases.[12] It has demonstrated significant antineoplastic activity against various human cancer cell lines.

Mechanism of Action

The anticancer effects of this compound are multifaceted. It induces a mitochondria-dependent pathway of apoptosis, causes DNA damage, and leads to cell cycle arrest at the G2/M transition checkpoint.[12][13] The pro-apoptotic activity of this compound is associated with the activation of caspase-3 and an increase in the levels of pro-apoptotic proteins like endonuclease G (EndoG) and apoptosis-activating factor 1 (Apaf1), while concurrently reducing the levels of the anti-apoptotic protein Bcl-2.[13] this compound also affects the STAT1 signaling pathway, which is involved in regulating antiproliferative and pro-apoptotic genes.[12]

Downstream Cellular Effects

The primary downstream effects of this compound on cancer cells include the inhibition of cell proliferation and the induction of apoptosis.[13] this compound has been shown to cause DNA single-strand breaks and fragmentation.[13] Furthermore, it influences the levels of key cell cycle regulatory proteins, including an increase in the phosphorylated form of Chk2 and cyclin-dependent kinases Cdk2 and Cdk4.[12]

Quantitative Data